molecular formula C15H15NO3S B284918 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Katalognummer B284918
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: UMPQIPSKCHTQBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its ability to inhibit intracellular calcium release. Intracellular calcium plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. TMB-8 has been shown to have a wide range of applications in scientific research, from studying the mechanisms of calcium signaling to investigating the effects of calcium dysregulation in disease states.

Wirkmechanismus

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide inhibits the IP3R by binding to a specific site on the receptor, which prevents the binding of IP3, the molecule that normally triggers calcium release. This binding also prevents the conformational changes that occur in the receptor during calcium release, effectively blocking the ion channel and preventing calcium from leaving the endoplasmic reticulum.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In muscle cells, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to inhibit contraction by blocking calcium release from the sarcoplasmic reticulum. In neurons, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to inhibit neurotransmitter release by blocking calcium release from the presynaptic terminal. In cancer cells, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to induce apoptosis by disrupting calcium signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide in lab experiments is its specificity for the IP3R, which allows researchers to selectively inhibit calcium release from the endoplasmic reticulum without affecting other calcium signaling pathways. However, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is not a perfect inhibitor, and its effects can vary depending on the specific system being studied. In addition, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for research on 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide and its effects on intracellular calcium signaling. One area of interest is the role of 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide in disease states, such as neurodegenerative disorders and cancer. Another area of interest is the development of more specific and potent inhibitors of the IP3R, which could have therapeutic applications in a variety of diseases. Finally, there is also potential for using 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide as a tool in drug discovery, as it can be used to identify compounds that selectively target the IP3R.

Synthesemethoden

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with cyclohexanone to form the intermediate 2,4,5-trimethyl-N-cyclohexylidenesulfonylbenzamide. This intermediate is then reacted with a strong acid to form the final product, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been widely used in scientific research to investigate the mechanisms of intracellular calcium release. It has been shown to inhibit calcium release from the endoplasmic reticulum, the main intracellular calcium store, by blocking the inositol 1,4,5-trisphosphate receptor (IP3R). This inhibition can be used to study the role of calcium release in various physiological processes, including muscle contraction, neurotransmitter release, and cell signaling.

Eigenschaften

Molekularformel

C15H15NO3S

Molekulargewicht

289.4 g/mol

IUPAC-Name

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C15H15NO3S/c1-10-8-12(3)15(9-11(10)2)20(18,19)16-13-4-6-14(17)7-5-13/h4-9H,1-3H3

InChI-Schlüssel

UMPQIPSKCHTQBR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C=C2)C

Kanonische SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.